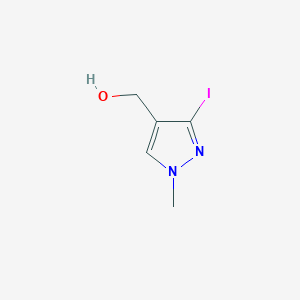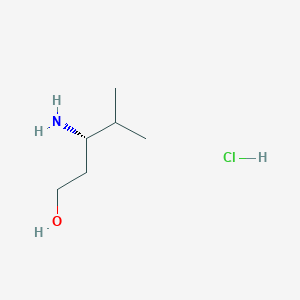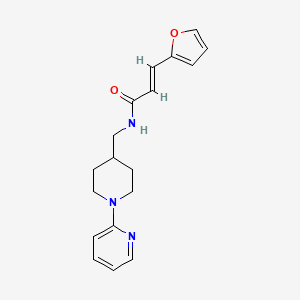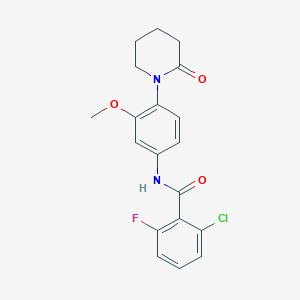![molecular formula C19H18N4O3 B2728137 [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone CAS No. 256458-56-7](/img/structure/B2728137.png)
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone, also known as AN-7, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields. AN-7 is a small molecule with a molecular weight of 406.46 g/mol and a chemical formula of C21H20N4O3.
Mecanismo De Acción
The exact mechanism of action of [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone is not fully understood. However, studies have shown that it binds to nucleic acids through intercalation and hydrogen bonding. This binding leads to changes in the fluorescence properties of [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone, which can be used to monitor changes in nucleic acid structure and function.
Biochemical and Physiological Effects:
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone has been shown to have minimal toxicity and does not affect cell viability. It has also been shown to be stable under physiological conditions, making it suitable for use in live cell imaging studies. [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone has been shown to selectively stain the nucleus of cells, allowing for visualization of nuclear morphology and dynamics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and bind to nucleic acids. It is also stable under physiological conditions and has minimal toxicity, making it suitable for use in live cell imaging studies. However, [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone. Another area of interest is the development of new fluorescent probes based on [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone that can be used for imaging other cellular structures and processes. Additionally, further studies are needed to fully understand the mechanism of action of [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone and its potential applications in various fields of scientific research.
Métodos De Síntesis
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone can be synthesized through a multi-step process involving the reaction of 4-(1H-indol-4-yl)piperazine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone in its pure form.
Aplicaciones Científicas De Investigación
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for imaging studies. [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone has been shown to selectively bind to nucleic acids and can be used to visualize DNA and RNA in live cells. This property makes [4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone a valuable tool for studying various cellular processes such as DNA replication and transcription.
Propiedades
IUPAC Name |
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(14-3-1-4-15(13-14)23(25)26)22-11-9-21(10-12-22)18-6-2-5-17-16(18)7-8-20-17/h1-8,13,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSGGPDYXKXEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2728054.png)
![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)

![5-bromo-2-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2728059.png)




![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)
![3-benzyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2728071.png)

![N-[(2-chlorophenyl)methyl]-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2728075.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2728077.png)